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Compound of Interest

Compound Name: BDP TMR amine

CAS No.: 2183473-08-5

Cat. No.: B606003 Get Quote

Executive Summary: The "Bright" Alternative to
TAMRA
BDP TMR amine (Boron-dipyrromethene TMR analog) is a high-performance fluorophore

engineered to replace Tetramethylrhodamine (TAMRA) in critical fluorescence applications.

While it shares the spectral "orange" channel (Excitation ~542 nm / Emission ~574 nm) with

TAMRA and Cy3, it fundamentally differs in photophysics.

Unlike the rhodamine-based TAMRA, which often suffers from low quantum yield (QY) in

aqueous buffers (typically <0.3), BDP TMR maintains a high QY (~0.6–0.9) and exceptional

photostability.[1] The "Amine" derivative specifically allows for conjugation to carboxyl groups

(via EDC/NHS activation) or carbonyls, enabling site-specific labeling strategies distinct from

standard NHS-ester labeling of lysines.

Core Advantages at a Glance[2]
Brightness: ~2-3x brighter than TAMRA in aqueous solution.

Photostability: Resistant to photobleaching, essential for single-molecule FRET (smFRET).

Narrow Emission: Reduced spectral crosstalk in multicolor FRET experiments.
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Neutral Charge: The BDP core is uncharged, minimizing non-specific binding compared to

negatively charged cyanines or Alexa dyes.

Spectral Profiling & FRET Suitability
To design a valid FRET experiment, one must match the spectral overlap integral (

) of the donor and acceptor.[2] BDP TMR is versatile, functioning effectively as both a donor
and an acceptor.

BDP TMR as a FRET Acceptor
BDP TMR is an ideal acceptor for green donors like Fluorescein (FAM), Alexa Fluor 488, or

GFP.

Mechanism: The emission of FAM (520 nm) overlaps significantly with the absorption of BDP

TMR (542 nm).

Benefit: The high extinction coefficient of BDP TMR (

) maximizes the Förster Radius (

), typically achieving an

of 55–60 Å with FAM.

BDP TMR as a FRET Donor
BDP TMR can donate energy to Far-Red acceptors like Cy5, Alexa Fluor 647, or BDP 630/650.

Mechanism: Its narrow emission peak (574 nm) ensures energy is directed specifically to the

acceptor's excitation band (usually ~650 nm) with minimal bleed-through into the acceptor's

detection channel.

Visualization: FRET Pair Logic
The following diagram illustrates the optimal donor/acceptor pairings for BDP TMR.
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Figure 1: FRET Relay Logic. BDP TMR serves as a bridge, accepting energy from green

fluorophores and donating to far-red fluorophores.

Comparative Analysis: BDP TMR vs. Alternatives
The following table objectively compares BDP TMR Amine against its primary competitors.

Feature BDP TMR
TAMRA (5-
TAMRA)

Cy3
Alexa Fluor
555

Core Structure
Boron-

dipyrromethene
Rhodamine Cyanine

Sulfonated

Cyanine

Quantum Yield

(Aq)
High (~0.6 - 0.9) Low (< 0.3)

Medium (~0.15 -

0.3)
High (~0.8)

Photostability Excellent Moderate Moderate High

Stokes Shift Small (~30 nm) Small (~25 nm)
Medium (~50

nm)
Small (~15 nm)

Net Charge
Neutral

(Hydrophobic)
Zwitterionic/Net 0 Positive (+1) Negative (-2)

FRET

(w/ FAM)
~57 Å ~55 Å ~60 Å ~60 Å

Primary Use

Case

smFRET, FP

Assays
DNA Sequencing General Imaging General Imaging
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Choose BDP TMR if you are performing Fluorescence Polarization (FP) assays (due to its

long excited-state lifetime) or Single-Molecule FRET (due to superior photostability

compared to Cy3/TAMRA).

Choose Alexa 555 if high water solubility is the sole priority and the negative charge does not

interfere with your protein's function.

Experimental Protocols
Conjugation of BDP TMR Amine to Carboxyl-Targets
Unlike NHS-esters which label amines, BDP TMR Amine is designed to label Carboxyl groups

(e.g., C-terminus of proteins, Glutamic/Aspartic acid residues, or carboxylated beads). This

requires activation via EDC/NHS.

Reagents:

Target Molecule (Protein/Peptide) in MES Buffer (50 mM, pH 6.0).

BDP TMR Amine (dissolved in DMSO at 10 mM).

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

NHS (N-hydroxysuccinimide) or Sulfo-NHS.

Protocol:

Activation: Add EDC (10-fold molar excess) and NHS (10-fold molar excess) to the target

molecule solution.

Incubation: Incubate for 15 minutes at Room Temperature (RT) to form the semi-stable

amine-reactive ester.

Quenching/Buffer Exchange (Critical): Excess EDC reacts with amines. You must remove

excess EDC using a desalting column (e.g., Zeba Spin) equilibrated with PBS (pH 7.4). Do

not skip this step.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b606003?utm_src=pdf-body
https://www.benchchem.com/product/b606003?utm_src=pdf-body
https://www.benchchem.com/product/b606003?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606003?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conjugation: Immediately add BDP TMR Amine (5-10 fold molar excess) to the activated

target.

Reaction: Incubate for 2 hours at RT or Overnight at 4°C in the dark.

Purification: Remove unreacted dye using a size-exclusion column (e.g., PD-10) or dialysis.

Measuring FRET Efficiency ( )
Once synthesized, validate the FRET pair (e.g., FAM-Donor + BDP TMR-Acceptor).

Method: Acceptor Photobleaching This is the most robust method for confirming FRET in fixed

samples.

Image Donor (Pre): Measure Donor (FAM) intensity (

).

Bleach Acceptor: Expose the sample to high-intensity 560 nm light until BDP TMR

fluorescence is destroyed (bleached).

Image Donor (Post): Measure Donor (FAM) intensity (

).

Calculate:

If FRET was occurring, the Donor should get brighter (de-quench) after the Acceptor is
destroyed.

Visualization: Conjugation Workflow

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b606003?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606003?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Carboxyl Activation
(Target + EDC/NHS)

Step 2: Remove Excess EDC
(Desalting Column)

Creates NHS-Ester

Step 3: Add BDP TMR Amine
(Nucleophilic Attack)

pH 7.4 Buffer

Step 4: Purification
(Remove Free Dye)

Amide Bond Formation

Click to download full resolution via product page

Figure 2: Amine-to-Carboxyl Conjugation Workflow. Note the critical desalting step to prevent

EDC from crosslinking the dye.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comparative Guide: BDP TMR Amine in FRET
Applications]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606003#bdp-tmr-amine-as-a-fret-donor-or-acceptor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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